molecular formula C27H24N2O3 B2906394 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 851408-33-8

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2906394
CAS No.: 851408-33-8
M. Wt: 424.5
InChI Key: JRCKVJCNNQRCNC-UHFFFAOYSA-N
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Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a quinoline moiety linked to a xanthene carboxamide group, which contributes to its distinctive chemical properties and reactivity.

Properties

CAS No.

851408-33-8

Molecular Formula

C27H24N2O3

Molecular Weight

424.5

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C27H24N2O3/c1-16-11-12-18-15-19(26(30)29-25(18)17(16)2)13-14-28-27(31)24-20-7-3-5-9-22(20)32-23-10-6-4-8-21(23)24/h3-12,15,24H,13-14H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

JRCKVJCNNQRCNC-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Intermediate: The quinoline intermediate can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an acetophenone derivative under basic conditions.

    Alkylation: The quinoline intermediate is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Coupling with Xanthene Carboxamide: The alkylated quinoline intermediate is coupled with xanthene-9-carboxylic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety, which can exhibit fluorescence properties.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide
  • N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide
  • N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide

Uniqueness

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the presence of both quinoline and xanthene moieties, which confer distinct chemical and physical properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one of these key structural features.

Biological Activity

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a quinoline moiety and a xanthene core, which are known for their diverse biological activities. The molecular formula is C24H27N3O5C_{24}H_{27}N_{3}O_{5} with a molecular weight of approximately 469.6 g/mol.

The biological activity of this compound is believed to involve several mechanisms:

  • Interaction with DNA : The quinoline structure can intercalate into DNA, potentially inhibiting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
  • Antioxidant Activity : The xanthene component is associated with radical scavenging properties, which can mitigate oxidative stress in cells.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Case Study : A related compound demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical carcinoma) and MCF-7 (breast cancer), with IC50 values ranging from 1.4 to 13.5 µM . This suggests that this compound may exhibit comparable efficacy.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µM
Escherichia coli20 µM
Candida albicans8 µM

These results indicate that the compound could be effective against both bacterial and fungal pathogens .

Anti-inflammatory Effects

Similar derivatives have shown anti-inflammatory activity by inhibiting nitric oxide production in macrophages, suggesting that this compound might also possess such properties.

Research Findings

A study focusing on derivatives of this compound reported:

  • Cytotoxicity : Strong cytotoxicity against various cancer cell lines was observed.
  • Mechanism Insights : The mechanism involved apoptosis induction through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide, and how is purity validated?

  • Synthesis : The compound is typically synthesized via multi-step organic reactions. Key steps include constructing the 7,8-dimethyl-2-oxo-1,2-dihydroquinolin moiety, followed by coupling with the xanthene-carboxamide group using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) to form the amide bond .
  • Purity Validation : High-Performance Liquid Chromatography (HPLC) monitors reaction progress, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity. Mass spectrometry (MS) ensures correct molecular weight .

Q. How does the structural configuration of the xanthene core influence the compound’s physicochemical properties?

  • The xanthene core provides rigidity and planar aromaticity, enhancing UV-Vis absorption and fluorescence properties. Substituents like the carboxamide group improve solubility in polar solvents, while the dihydroquinolin moiety contributes to π-π stacking interactions with biological targets . Structural data from PubChem (e.g., InChI key, SMILES) guide computational modeling of solubility and stability .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Use personal protective equipment (PPE) to avoid skin/eye contact and inhalation. Ensure proper ventilation and avoid dust formation. In case of exposure, follow first-aid protocols: rinse skin with soap/water, flush eyes for 15 minutes, and seek medical attention for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the final coupling step?

  • Parameters :

  • Temperature : Controlled heating (e.g., 40–60°C) minimizes side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility.
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
    • Yield Optimization : Use microwave-assisted synthesis to reduce reaction time or solvent-free conditions to enhance purity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Combine molecular dynamics (MD) simulations with experimental assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities. For example, if simulations predict strong binding to a kinase but experiments show low activity, reassess protonation states or solvation effects in the model .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 7,8-dimethyl-2-oxo-1,2-dihydroquinolin moiety in target engagement?

  • Methodology :

  • Synthesize analogs lacking the dimethyl or oxo groups and compare bioactivity.
  • Use competitive binding assays (e.g., fluorescence polarization) to measure affinity changes.
  • Perform X-ray crystallography or cryo-EM to visualize interactions in protein-ligand complexes .

Q. What experimental approaches characterize the compound’s stability under physiological conditions?

  • In vitro Stability : Incubate the compound in simulated gastric fluid (SGF) or phosphate-buffered saline (PBS) at 37°C, and monitor degradation via HPLC.
  • Metabolic Stability : Use liver microsome assays to assess cytochrome P450-mediated metabolism .

Methodological Considerations for Data Analysis

Q. How should researchers address variability in biological assay results across different cell lines?

  • Normalize data using housekeeping genes (e.g., GAPDH) and include positive/negative controls. For inconsistent IC50 values, validate target specificity via siRNA knockdown or CRISPR-Cas9 gene editing .

Q. What computational tools are recommended for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

  • Use SwissADME for solubility and permeability predictions, ProTox-II for toxicity profiling, and AutoDock Vina for binding affinity estimates. Cross-validate predictions with experimental data from Caco-2 cell assays or zebrafish toxicity models .

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